molecular formula C22H20BrN3O3S B2437024 methyl 2-(5-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate CAS No. 1207005-70-6

methyl 2-(5-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate

Cat. No.: B2437024
CAS No.: 1207005-70-6
M. Wt: 486.38
InChI Key: CLSGWUCPNLPPCY-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C22H20BrN3O3S and its molecular weight is 486.38. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[5-(4-bromophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O3S/c1-29-21(28)13-26-19(16-6-8-17(23)9-7-16)12-24-22(26)30-14-20(27)25-11-10-15-4-2-3-5-18(15)25/h2-9,12H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSGWUCPNLPPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(5-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate, also known by its CAS number 1207012-72-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H18_{18}BrN3_3OS
  • Molecular Weight : 428.35 g/mol
  • IUPAC Name : 2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indoline derivatives with imidazole and brominated phenyl compounds. The synthetic pathway often includes the use of thioether formation to introduce the sulfur atom into the structure, which is crucial for its biological activity.

Antitumor Activity

Several studies have highlighted the antitumor potential of related indolinone and imidazole derivatives. For instance, a compound structurally similar to this compound demonstrated potent inhibitory effects on various cancer cell lines. Notably, compounds with imidazole moieties have shown promising results against epithelial cancer cells, with some exhibiting IC50_{50} values significantly lower than standard treatments like PD153035 .

Antimicrobial Activity

The compound's thioether functionality may contribute to its antimicrobial properties. Research indicates that imidazole derivatives often possess broad-spectrum antibacterial activity. For example, related compounds have been effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

The biological mechanisms through which this compound exerts its effects are still being elucidated. However, it is hypothesized that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, particularly those associated with tumor angiogenesis and bacterial cell wall synthesis.

In Vitro Studies

A significant study evaluated various derivatives of indolinone for their cytotoxicity against cancer cell lines (HT-29 and COLO-205). The results indicated that certain modifications in the structure led to enhanced potency, with IC50_{50} values as low as 3.38 μM for some synthesized compounds .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound interacts favorably with key amino acids in the active sites of target enzymes, potentially leading to effective inhibition .

Data Tables

Property Value
Molecular FormulaC20_{20}H18_{18}BrN3_3OS
Molecular Weight428.35 g/mol
Antitumor IC50_{50}~3.38 μM (varies by derivative)
Antimicrobial SpectrumBroad (Gram-positive & Gram-negative)

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of methyl 2-(5-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate against various pathogens:

  • Target Pathogens : Methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.
  • Mechanism of Action : The compound interferes with microbial cell wall synthesis, attributed to the imidazole structure's ability to disrupt cellular processes.

Minimum Inhibitory Concentration (MIC) values indicate potent activity, often ≤0.25 µg/mL against resistant strains, demonstrating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Properties

The compound also shows promise in anticancer applications:

  • Cell Lines Tested : Human cell lines such as HEK293 were used to assess cytotoxicity.
  • Results : Exhibited low cytotoxicity while maintaining significant efficacy against cancer cell lines, suggesting a favorable safety profile for further development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Imidazole Ring : Utilizing appropriate precursors and conditions to create the imidazole framework.
  • Introduction of the Indoline Moiety : This step often involves coupling reactions or nucleophilic substitutions.
  • Final Esterification : Converting the acid derivative into the methyl ester form.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into molecular structure and purity.
  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

Comparative Analysis with Related Compounds

To understand the compound's efficacy better, a comparative analysis with similar imidazole derivatives can be insightful:

Compound NameStructureMIC (MRSA)Cytotoxicity (HEK293)
Compound AStructure A≤0.25 µg/mLLow
Compound BStructure B16 µg/mLModerate
Target CompoundStructure≤0.25 µg/mLLow

This table illustrates that this compound demonstrates superior antimicrobial activity while maintaining low toxicity compared to other compounds.

Study 1: Antimicrobial Screening

A recent study evaluated a library of imidazole derivatives, highlighting this compound's remarkable activity against MRSA and C. neoformans, outperforming many analogs in terms of potency and selectivity.

Study 2: Structural Optimization

Research focused on modifying the indole and imidazole components to enhance biological activity. Variants with different substitutions were synthesized and tested, revealing that halogenated derivatives consistently exhibited superior antimicrobial effects while maintaining low toxicity profiles .

Q & A

Q. Optimization Tips :

  • Temperature control : Maintain 60–80°C during thioether formation to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates .
  • Yield improvement : Employ column chromatography for purification, achieving >70% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Imidazole formationGlyoxal, 4-bromobenzaldehyde, NH₃, EtOH65
Thioether couplingK₂CO₃, DMF, 24 h, 70°C72
EsterificationMethyl bromoacetate, EtOH, reflux68

Advanced: How can computational modeling elucidate the compound’s binding affinity to biological targets (e.g., kinases)?

Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations are critical for predicting interactions:

  • Target selection : Prioritize kinases (e.g., EGFR, BRAF) based on structural analogs with reported activity .
  • Docking protocol : Use the crystal structure of the target (PDB ID) and validate with known inhibitors .
  • Key interactions : The bromophenyl group may occupy hydrophobic pockets, while the indolin-1-yl moiety participates in hydrogen bonding .

Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzymatic assays. Discrepancies >1.5 kcal/mol warrant re-evaluation of protonation states or solvent models .

Basic: What spectroscopic and chromatographic methods are essential for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–8.1 ppm), thioether methylene (δ 3.5–4.0 ppm), and acetate methyl (δ 3.7 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z: ~488.04) .
  • HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. Table 2: Key NMR Assignments

Proton Groupδ (ppm)MultiplicityReference
Imidazole C-H7.8Singlet
-SCH₂CO-3.8Triplet
Indolin-1-yl carbonyl170.5(¹³C)

Advanced: How can researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
  • Solubility adjustments : Optimize DMSO concentration (<0.1% v/v) to avoid false negatives .
  • SAR analysis : Compare with analogs (Table 3) to identify substituents critical for activity .

Q. Table 3: Structural Analogs and Bioactivity

CompoundModificationIC₅₀ (μM)Reference
Methyl ester (target compound)None2.1
Ethyl ester analogEster group change3.8
Bromophenyl → ChlorophenylHalogen substitution5.6

Basic: What are common synthetic byproducts, and how are they characterized?

Answer:

  • Oxidation products : Sulfoxide formation (-S(O)-) detected via IR (1040 cm⁻¹, S=O stretch) .
  • Ester hydrolysis : Free carboxylic acid identified by LC-MS (m/z +18 compared to parent) .
  • Imidazole dimerization : Confirm via HRMS (m/z ~976.08) and 2D NMR .

Advanced: How can substituent modifications improve pharmacokinetic properties (e.g., bioavailability)?

Answer:

  • LogP optimization : Replace bromine with fluorine to reduce hydrophobicity (ClogP <3) .
  • Prodrug strategies : Convert acetate to amide for enhanced membrane permeability .
  • Metabolic stability : Introduce methyl groups ortho to the thioether to block CYP450 oxidation .

Validation : Perform in vitro hepatic microsome assays and compare t₁/₂ values .

Basic: What crystallographic techniques validate the compound’s 3D structure?

Answer:

  • Single-crystal X-ray diffraction : Use SHELX suite for refinement .
  • Key parameters : R-factor <0.05, resolution <1.0 Å .
  • Packing analysis : Identify π-π stacking between bromophenyl and indolin-1-yl groups .

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